3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole
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Overview
Description
3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole is a chemical compound with the molecular formula C3H4ClN3O2S and a molecular weight of 181.601. It is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds2.
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as 3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole, has been the subject of many research studies due to their biological importance2. These synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes2.
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole consists of a five-membered aromatic azole chain with two carbon and three nitrogen atoms3. The structure is capable of accommodating a broad range of substituents around the core structures3.
Chemical Reactions Analysis
1,2,4-Triazoles, including 3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole, are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities4. They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors2.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole include a molecular weight of 181.60 and a molecular formula of C3H4ClN3O2S1.Scientific Research Applications
Chemical Structure and Synthesis
Studies have explored the synthesis and structural analysis of triazole derivatives, highlighting the effects of substitution on their molecular assembly and interactions. For instance, Dey et al. (2015) conducted a structural study on nimesulide triazole derivatives, analyzing their intermolecular interactions through Hirshfeld surfaces and fingerprint plots, offering insights into the assembly of such compounds based on substitution effects (Dey et al., 2015).
Applications in Electrochemistry
The combination of methanesulfonic acid with 1H-1,2,4-triazole has been studied for its potential as a high-temperature polymer electrolyte membrane fuel cell (PEMFC) electrolyte. Luo et al. (2011) investigated the thermal properties, ionic conductivity, and electrochemical stability of this system, demonstrating its suitability for high-temperature PEMFC applications due to its high ionic conductivity and good thermal stability (Luo et al., 2011).
Biological Activity
The synthesis and in vitro anticancer evaluation of triazole derivatives containing the sulfonyl group have been explored, indicating the potential biological importance of these compounds in medicinal chemistry. Salinas-Torres et al. (2022) described the synthesis and moderate anticancer activity of 2-(phenylsulfonyl)-2H-1,2,3-triazole against various cancer cell lines, highlighting the medicinal potential of triazole derivatives (Salinas-Torres et al., 2022).
Solvation Effects and Ionic Liquids
The solvation effect of 1H-1,2,4-triazole on imidazolium methanesulfonate was investigated by Luo et al. (2012), showing that the addition of triazole could lower the melting point of imidazolium methanesulfonate while maintaining high ionic conductivity. This study suggests the potential use of triazole derivatives as components in electrolytes for applications such as polymer electrolyte membrane fuel cells (Luo et al., 2012).
Antimicrobial Properties
The synthesis and antimicrobial evaluation of sulfur-containing 1,2,4-triazole derivatives have been carried out to explore their potential as antibacterial and antifungal agents. Rao et al. (2014) synthesized several derivatives and screened them for antimicrobial activity, finding some compounds with promising activities, which could lead to the development of new antimicrobial agents (Rao et al., 2014).
Safety And Hazards
3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation5. Safety measures include avoiding breathing dust/fumes/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area5.
Future Directions
The future directions for research on 3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole and similar compounds involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates2. There is also a need for careful revision of the azole family to obtain higher efficacy with minimum side effects3.
properties
IUPAC Name |
3-chloro-5-methylsulfonyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3O2S/c1-10(8,9)3-5-2(4)6-7-3/h1H3,(H,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMRWSWIMLIBBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=NN1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389881 |
Source
|
Record name | 3-Chloro-5-(methanesulfonyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole | |
CAS RN |
346631-06-9 |
Source
|
Record name | 3-Chloro-5-(methanesulfonyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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